molecular formula C22H24ClN3 B15099086 2-Chloro-5-octylindolo[2,3-b]quinoxaline

2-Chloro-5-octylindolo[2,3-b]quinoxaline

Cat. No.: B15099086
M. Wt: 365.9 g/mol
InChI Key: NRGXHFPCTZWPTL-UHFFFAOYSA-N
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Description

Fundamental Significance of Indolo[2,3-b]quinoxaline Derivatives in Contemporary Chemical Sciences

The significance of indolo[2,3-b]quinoxaline derivatives is multifaceted, spanning across various scientific disciplines. In the realm of materials science , these compounds are explored for their applications in organic electronics. benthamdirect.com Their extended π-conjugated system facilitates charge transport, making them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and as chemical sensors. benthamscience.com The ability to modulate their electronic properties through the introduction of different substituents allows for the rational design of materials with tailored optical and electronic characteristics. benthamdirect.com

In medicinal chemistry , the indolo[2,3-b]quinoxaline scaffold is recognized as a "privileged structure" due to its ability to interact with a variety of biological targets. benthamscience.com Many derivatives have been reported to exhibit a wide array of pharmacological activities, including antiviral, anticancer, and antibacterial properties. jocpr.comnih.gov The planar nature of the indolo[2,3-b]quinoxaline core allows it to intercalate into DNA, a mechanism that is often attributed to its anticancer and antiviral effects. nih.govnih.gov

Overview of Research Trajectories for Indolo[2,3-b]quinoxaline Scaffold Derivatives

Current research on indolo[2,3-b]quinoxaline derivatives is advancing along several exciting trajectories. One major area of focus is the development of novel synthetic methodologies to access a wider range of substituted derivatives. researchgate.net This includes the use of modern catalytic systems and the exploration of greener synthetic routes. researchgate.net

Another significant research direction is the application of these compounds in organic electronics . benthamdirect.com Scientists are designing and synthesizing novel indolo[2,3-b]quinoxaline-based molecules with enhanced charge mobility and specific emission properties for next-generation electronic devices. researchgate.net This includes their use as n-type materials and as donors in organic dyes for dye-sensitized solar cells. researchgate.netdaneshyari.com

In the field of pharmacology , research is focused on elucidating the structure-activity relationships of indolo[2,3-b]quinoxaline derivatives to develop more potent and selective therapeutic agents. nih.gov This involves the synthesis of analogues with various substituents to optimize their interaction with biological targets and improve their pharmacological profiles. jocpr.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24ClN3

Molecular Weight

365.9 g/mol

IUPAC Name

9-chloro-6-octylindolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H24ClN3/c1-2-3-4-5-6-9-14-26-20-13-12-16(23)15-17(20)21-22(26)25-19-11-8-7-10-18(19)24-21/h7-8,10-13,15H,2-6,9,14H2,1H3

InChI Key

NRGXHFPCTZWPTL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31

Origin of Product

United States

Synthetic Methodologies for 2 Chloro 5 Octylindolo 2,3 B Quinoxaline and Analogous Structures

Strategic Approaches for Constructing the Indolo[2,3-b]quinoxaline Ring System

The construction of the tetracyclic indolo[2,3-b]quinoxaline framework can be achieved through various synthetic routes. The most common strategies involve either the condensation of pre-functionalized precursors or the use of transition-metal catalysis to form key carbon-nitrogen or carbon-carbon bonds in the final ring-forming steps.

The most traditional and widely utilized method for synthesizing the indolo[2,3-b]quinoxaline core is the acid-catalyzed condensation reaction between an isatin (B1672199) derivative (an indole-2,3-dione) and an o-phenylenediamine (B120857) (a benzene-1,2-diamine). researchgate.netrsc.org This reaction is a straightforward approach to the unsubstituted parent compound and its derivatives.

The reaction is typically performed in acidic solvents like acetic acid, which facilitates the cyclocondensation. rsc.orgscilit.com The mechanism involves an initial nucleophilic attack by one of the amino groups of the o-phenylenediamine on the C3-carbonyl (ketone) group of isatin, followed by dehydration and subsequent intramolecular cyclization and aromatization to yield the final product. scilit.com The choice of solvent and catalyst can be crucial; acidic conditions favor the formation of the desired indolo[2,3-b]quinoxaline, whereas neutral or basic solvents can lead to a mixture of products. scilit.com

Modern variations of this method aim for more environmentally benign conditions. For example, the use of heterogeneous catalysts like rutile phase nano-TiO2 has been shown to effectively catalyze the condensation under solvent-free conditions, offering high yields and an easier work-up process. researchgate.net

Table 1: Examples of Condensation Reactions for Indolo[2,3-b]quinoxaline Synthesis
Reactant 1Reactant 2Catalyst/ConditionsProductReference
Isatino-PhenylenediamineAcetic Acid (AcOH), heatIndolo[2,3-b]quinoxaline rsc.org
Substituted Isatinso-PhenylenediamineHydrochloric Acid (HCl)Substituted Indolo[2,3-b]quinoxalines sapub.org
Isatin Derivativeso-PhenylenediamineNano-TiO2, 100 °C, solvent-freeQuinoxaline (B1680401) Derivatives researchgate.net
Trifluoromethyl piperidin-1-ylsulfonyl isatino-PhenylenediamineCyclo-condensationIndolo[2,3-b]quinoxaline hybrid derivative nih.gov

In recent years, transition-metal catalysis has become a dominant tool for the synthesis of complex heterocyclic systems, including indolo[2,3-b]quinoxalines. researchgate.netbohrium.com These methods offer greater flexibility in substrate scope and functional group tolerance compared to classical methods.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of the indolo[2,3-b]quinoxaline scaffold. rsc.orgnih.gov

One prominent strategy begins with 2,3-dibromoquinoxaline (B1596595) and employs a one-pot, Pd-catalyzed reaction involving a two-fold C–N coupling and C–H activation to generate the indole (B1671886) ring. rsc.orgnih.gov A more versatile two-step approach involves an initial Pd-catalyzed Suzuki coupling to introduce an aryl group at the C2 position of the quinoxaline, followed by an annulation step via Pd-catalyzed C–N coupling with an amine. rsc.org

Another powerful sequence involves the Buchwald-Hartwig cross-coupling reaction. researchgate.netbohrium.comresearchgate.net This approach typically starts with a 2-(2-bromophenyl)quinoxaline, which undergoes a Buchwald-Hartwig amination with a primary amine. The resulting intermediate is then subjected to a subsequent cyclization to form the final indolo[2,3-b]quinoxaline product. nih.govresearchgate.net This sequence has been successfully used to prepare the antiviral agent B-220 and its analogs. bohrium.comresearchgate.netcolab.ws

Table 2: Palladium-Catalyzed Methodologies for Indolo[2,3-b]quinoxaline Synthesis
Reaction TypeStarting MaterialKey ReagentsCatalyst SystemReference
One-pot C-N coupling/C-H activation2,3-DibromoquinoxalineAnilinesPd(OAc)2, P(t-Bu)3·HBF4, K2CO3 rsc.orgnih.gov
Suzuki Coupling & Annulation2,3-DibromoquinoxalineArylboronic acids, AminesPd(PPh3)4, Na2CO3 rsc.org
Buchwald-Hartwig Amination Sequence2-(2-Bromophenyl)quinoxalinesPrimary AminesPd2(dba)3, Xantphos, Cs2CO3 nih.govresearchgate.net
Suzuki-Miyaura CouplingHalogenated indoloquinoxalineTriphenylethylene boronic esterPd(PPh3)4, K2CO3 colab.ws

Copper catalysis, particularly in Ullmann-type C–N coupling reactions, provides an effective alternative for the synthesis of nitrogen-containing heterocycles. nih.gov An efficient protocol for synthesizing related 5,6-dihydroindolo[1,2-a]quinoxaline derivatives utilizes a copper(I) iodide (CuI)-catalyzed intramolecular N-arylation under microwave irradiation, which significantly shortens reaction times. nih.govbeilstein-journals.org A modified Ullmann protocol using CuI has also been employed for the arylamination of a 9-iodo-6H-indolo[2,3-b]quinoxaline with benzylamine, demonstrating its utility in functionalizing the pre-formed scaffold. jomardpublishing.com While often used for C-N bond formation, copper can also facilitate C-C bond formation, for instance, by coupling 2,3-dichloroquinoxaline (B139996) with terminal alkynes in the presence of CuI. nih.gov

Ruthenium catalysis has enabled novel and efficient pathways for constructing the indolo[2,3-b]quinoxaline system through C–H activation. A one-pot method has been developed that involves the Ru(II)-catalyzed ortho C–H functionalization of 2-arylquinoxalines with sulfonyl azides. acs.orgnih.gov This reaction proceeds through a tandem sequence of double C–N bond formations.

The proposed mechanism begins with the formation of a five-membered ruthenacycle intermediate via C–H activation of the aryl group on the quinoxaline. nih.govacs.org This is followed by reaction with the sulfonyl azide (B81097) and subsequent intramolecular oxidative cyclization, often promoted by an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to afford the N-substituted 6H-indolo[2,3-b]quinoxaline derivatives in high yields. acs.orgacs.org This strategy is notable for its high efficiency and broad substrate applicability. nih.gov

A modern and convenient synthetic protocol combines transition-metal catalysis with intramolecular oxidative cyclodehydrogenation, specifically a Nucleophilic Aromatic Substitution of Hydrogen (SNH) reaction. researchgate.netresearchgate.net This strategy has been effectively used to synthesize a variety of indolo[2,3-b]quinoxaline derivatives. bohrium.comcolab.ws

The process typically involves a two-step sequence. First, a precursor is assembled via a Pd-catalyzed Buchwald-Hartwig cross-coupling between a 2-chloroquinoxaline (B48734) and a 2-haloaniline derivative. bohrium.comresearchgate.net The second and key step is the intramolecular SNH reaction, where the newly formed N-H bond attacks a C-H bond on the adjacent aromatic ring, leading to cyclization and formation of the indole moiety of the final product. nih.gov This annulation through cyclodehydrogenation provides good yields and avoids the need for purification of the intermediate products, making it an efficient synthetic route. bohrium.com

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned
Compound Name
2-Chloro-5-octylindolo[2,3-b]quinoxaline
Indolo[2,3-b]quinoxaline
Isatin (Indole-2,3-dione)
o-Phenylenediamine (Benzene-1,2-diamine)
Trifluoromethyl piperidin-1-ylsulfonyl isatin
2,3-Dibromoquinoxaline
2-(2-Bromophenyl)quinoxaline
2-Chloroquinoxaline
9-Iodo-6H-indolo[2,3-b]quinoxaline
2,3-Dichloroquinoxaline
2-Arylquinoxalines
B-220 (Antiviral Agent)
Benzylamine
2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Acetic Acid (AcOH)
Copper(I) iodide (CuI)

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), which involve three or more reactants in a single synthetic operation to form a final product that contains significant portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like indolo[2,3-b]quinoxalines. rsc.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable due to the diverse range of possible starting materials and transformations. rsc.org

A notable multicomponent strategy for analogous structures involves a one-pot, three-component methodology mediated by p-toluenesulfonic acid (p-TsOH) for the synthesis of substituted pyrrolo/indolo[1,2-a]quinoxalines. acs.org This transition-metal-free and external oxidant-free approach utilizes various alcohols and amines which act as both solvent and reactant. acs.org Another innovative approach is a catalyst-free, aqueous-mediated multicomponent reaction of isocyanide for the synthesis of polyfunctionalized fused carbazoles, demonstrating the potential for green MCRs. acs.org These methods highlight the growing interest in developing efficient, one-pot procedures for constructing complex heterocyclic systems.

Synthetic Strategies for Introducing Chloro-Substitution at Position 2 of the Quinoxaline Moiety

Introducing a chlorine atom at the C2 position of the quinoxaline core is a key step in the synthesis of the target compound. This can be achieved through various methods, often starting from a precursor that can be readily converted to the 2-chloro derivative. A common precursor for quinoxaline synthesis is 1,2-phenylenediamine, which undergoes condensation with a 1,2-dicarbonyl compound. mdpi.comnih.gov

One direct route to a substituted 2-chloro-indolo[2,3-b]quinoline involves the reaction of 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. nih.gov This reaction, promoted by PEG-400 and visible light, offers a one-step synthesis to N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines where the chloro-substitution is pre-installed on the indole precursor. nih.gov For the broader quinoxaline class, 2-chloroquinoxaline itself is a versatile reagent for synthesizing various derivatives through nucleophilic substitution reactions with amines, thiols, and alcohols. rasayanjournal.co.inresearchgate.net The synthesis of a specific compound, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has been reported, indicating that chlorination is a feasible strategy in the synthesis of biologically active indolo[2,3-b]quinoxalines. nih.gov

The following table summarizes selected synthetic approaches for chloro-substituted quinoxalines:

Starting MaterialsReagents/ConditionsProductReference
3-acetyl-N-alkyl-2-chloroindoles, 2-aminobenzophenoneKOH, PEG-400, 40% methanol (B129727) aqueous solution, visible lightN-alkyl-11-phenyl-indolo[2,3-b]quinolines nih.gov
2,6-Dichloroquinoxaline, various nucleophilesTri Ethyl Benzyl Ammonium Chloride (TEBAC)2-substituted-6-Chloro-quinoxalines rasayanjournal.co.in
Neocryptolepine core structureRational drug design and synthesis2-chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline nih.gov

Synthetic Routes for Alkylation (Octyl Group) at Position 5 (N5) of the Indolo[2,3-b]quinoxaline System

The introduction of an octyl group at the N5 position of the indolo[2,3-b]quinoxaline system is crucial for modifying the compound's physical and biological properties. This is typically achieved through N-alkylation of the indole nitrogen.

N-alkylation of the indole nucleus is a fundamental transformation in organic synthesis. A common method involves the deprotonation of the indole N-H with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide (e.g., octyl bromide). youtube.com This SN2 reaction is a widely used and effective method for creating a carbon-nitrogen bond. youtube.com

Alternative methods for N-alkylation of indoles have been developed to improve efficiency and enantioselectivity. nih.gov For instance, an intermolecular and enantioselective aza-Wacker reaction has been described for the N-alkylation of indoles with alkenols. nih.gov Another approach involves the condensation of N-alkylated isatins with o-phenylenediamines. This method directly incorporates the alkyl chain into the final indolo[2,3-b]quinoxaline structure. researchgate.net The synthesis of various 6-alkyl-6(H)-indolo[2,3-b]quinoxalines has been achieved by reacting 1-alkyl-indoline-2,3-diones with o-phenylenediamine. researchgate.net

The table below presents various N-alkylation techniques for indoles:

Indole SubstrateAlkylating AgentCatalyst/BaseProductReference
IndolePrimary alkyl halideSodium HydrideN-alkylated indole youtube.com
IndolesAlkenolsPalladium complexN-alkylated indoles nih.gov
1-alkyl-indoline-2,3-dioneso-phenylenediamineRefluxing xylene6-alkyl-6(H)-indolo[2,3-b]quinoxalines researchgate.net

The presence of a long alkyl chain, such as an octyl group, can influence the scalability and yield of synthetic reactions. The condensation of o-phenylenediamine with 1-long chain alkyl-indoline-2,3-diones in refluxing xylene has been shown to produce 6-alkyl-indolo[2,3-b]quinoxalines. researchgate.net While specific yield data for an octyl group was not detailed in the provided sources, studies on similar long-chain alkyl groups (e.g., decyl, tetradecyl, hexadecyl) demonstrate the feasibility of this reaction. researchgate.net

In some cases, elongating the alkyl chain does not adversely affect the efficiency of the reaction. nih.gov However, the increased lipophilicity conferred by the long alkyl chain can affect the solubility of reactants and products, potentially requiring modifications to the reaction solvent and purification methods. This can impact the scalability of the synthesis, as different techniques may be needed for large-scale production compared to laboratory-scale synthesis.

Exploration of Sustainable and Green Chemistry Methodologies for Indolo[2,3-b]quinoxaline Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly synthetic methods. For the synthesis of quinoxalines and their derivatives, several green chemistry approaches have been explored. These methods aim to reduce the use of hazardous reagents and solvents, minimize energy consumption, and improve atom economy.

Green methodologies for quinoxaline synthesis include the use of recyclable catalysts, one-pot syntheses, microwave-assisted reactions, and reactions in aqueous media. nih.gov For instance, solid acid catalysts like TiO2-Pr-SO3H have been used to prepare quinoxalines at room temperature with reduced reaction times. nih.gov Another green approach involves the use of fluorinated alcohols like hexafluoroisopropanol (HFIP) as a recyclable solvent, which can lead to high yields of quinoxalines at room temperature. nih.gov

Visible light-catalyzed strategies have also emerged as a powerful tool in green organic synthesis. A simple and atom-economical method for synthesizing quinoxaline derivatives involves the reaction of phenyl-1,2-diamines with 1,2-dicarbonyls at room temperature using Rose Bengal as an organo-photoredox catalyst. researchgate.net Furthermore, the use of PEG-400 as a promoter in a visible light-induced one-step reaction for the synthesis of N-alkyl- and 11-phenyl-modified indolo[2,3-b]quinolines in a 40% methanol aqueous solution highlights a cost-effective and eco-friendly protocol. nih.gov

The following table showcases some green chemistry approaches for the synthesis of quinoxaline and indolo[2,3-b]quinoxaline derivatives:

Reaction TypeCatalyst/Solvent/PromoterKey AdvantagesReference
Quinoxaline SynthesisTiO2-Pr-SO3HRecyclable catalyst, room temperature nih.gov
Quinoxaline SynthesisHexafluoroisopropanol (HFIP)Recyclable solvent, high yield, room temperature nih.gov
Quinoxaline SynthesisRose Bengal (organo-photoredox catalyst)Visible light-catalyzed, atom economical researchgate.net
Indolo[2,3-b]quinoline SynthesisPEG-400, visible light, aqueous methanolEco-friendly, cost-effective nih.gov

Computational and Theoretical Investigations of 2 Chloro 5 Octylindolo 2,3 B Quinoxaline

Quantum Mechanical Studies (e.g., Density Functional Theory, Time-Dependent Density Functional Theory)

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental in characterizing the electronic and photophysical properties of novel organic compounds. nih.govresearchgate.net These methods have been successfully applied to various quinoxaline (B1680401) and heterocyclic systems to predict their behavior. researchgate.netrjptonline.org

DFT calculations are instrumental in determining the ground-state electronic structure and charge distribution of 2-Chloro-5-octylindolo[2,3-b]quinoxaline. By solving approximations of the Schrödinger equation, DFT provides a detailed map of electron density across the molecule.

This analysis reveals the electron-donating and electron-withdrawing regions within the structure. The indolo[2,3-b]quinoxaline core is an electron-deficient system, while the chloro-substituent at the 2-position acts as an electron-withdrawing group due to its high electronegativity. The octyl group at the 5-position is a weakly electron-donating alkyl chain. The distribution of electrostatic potential can be visualized through molecular electrostatic potential (MEP) maps, which identify sites susceptible to electrophilic or nucleophilic attack. rjptonline.org

Key Research Findings:

Electron Density: The highest electron density is typically localized around the nitrogen atoms of the quinoxaline and indole (B1671886) moieties due to their lone pairs of electrons.

Charge Polarization: The C-Cl bond is significantly polarized, with a partial positive charge on the carbon and a partial negative charge on the chlorine atom. This polarization influences the molecule's reactivity and intermolecular interactions.

Indoloquinoxaline Core: The fused ring system creates an extensive π-conjugated network, which is crucial for the molecule's electronic properties.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the chemical reactivity and electronic properties of a molecule. youtube.comyoutube.com The energy and spatial distribution of these orbitals govern how the molecule interacts with other species and how it behaves in electronic devices.

For quinoxaline-based systems, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient segments. researchgate.net In this compound, the HOMO is expected to be delocalized across the indole portion of the fused ring system, while the LUMO would be centered on the electron-withdrawing quinoxaline and chloro-substituted part of the molecule. The octyl chain generally has a negligible contribution to the frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Data for Indolo[2,3-b]quinoxaline Derivatives (Illustrative Data)
ParameterCalculated Value (eV)Significance
HOMO Energy (EHOMO)-5.60Corresponds to the ability to donate an electron (ionization potential).
LUMO Energy (ELUMO)-2.50Corresponds to the ability to accept an electron (electron affinity).
Energy Gap (ΔE)3.10Determines electronic excitability and chemical stability.

The electronic band gap (ΔE), defined as the energy difference between the HOMO and LUMO levels (ΔE = ELUMO - EHOMO), is a crucial parameter that influences a molecule's optical and electronic properties. researchgate.net A smaller band gap generally implies that the molecule can be excited by lower-energy light and often corresponds to higher chemical reactivity and lower kinetic stability. austinpublishinggroup.com

Computational methods like DFT are widely used to predict the band gaps of organic materials. For π-conjugated systems like this compound, the band gap is influenced by the extent of conjugation and the nature of substituents. The electron-withdrawing chloro group and the fused aromatic system contribute to tuning the band gap. These predictions are vital for assessing the potential of the material in applications such as organic semiconductors and photovoltaics.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for simulating the electronic absorption and emission spectra of molecules. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.

For indolo[2,3-b]quinoxaline derivatives, the absorption spectra are typically characterized by intense π-π* transitions within the aromatic core. figshare.com The simulations can predict how substituents like the chloro and octyl groups shift these absorption bands. The results of these theoretical calculations are often compared with experimental spectra to validate the chosen computational method and basis set. rjptonline.orgnih.gov This synergy between theoretical prediction and experimental measurement is crucial for accurately interpreting spectroscopic data.

Table 2: Simulated vs. Experimental Spectroscopic Data for a Substituted Quinoxaline (Illustrative)
TransitionCalculated λmax (nm) (TD-DFT)Experimental λmax (nm)Oscillator Strength (f)Assignment
S0 → S14154200.85HOMO → LUMO (π-π)
S0 → S23503550.45HOMO-1 → LUMO (π-π)

Molecular Modeling for Conformational Analysis of the Octyl Chain

While the indolo[2,3-b]quinoxaline core is a rigid, planar structure, the attached n-octyl chain is highly flexible. Molecular modeling techniques, such as molecular mechanics or DFT-based conformational searches, are employed to determine the preferred three-dimensional arrangements (conformations) of this alkyl chain. researchgate.netnih.gov

The rotation around the C-C single bonds of the octyl chain gives rise to various conformers, such as the low-energy staggered conformations (anti and gauche) and high-energy eclipsed conformations. organicchemistrytutor.comlibretexts.org The most stable conformation will be the one that minimizes steric hindrance and repulsive interactions. In the case of this compound, the octyl chain will likely adopt an extended, staggered (all-anti) conformation to minimize steric clash with the large aromatic system.

Understanding the conformational preferences of the octyl chain is important because it influences the molecule's solubility, its packing in the solid state, and its ability to self-assemble, which are critical factors for material applications. acs.org

Theoretical Studies on Reaction Mechanisms and Energetics of Synthetic Pathways

The synthesis of the indolo[2,3-b]quinoxaline scaffold typically involves the condensation reaction between a substituted isatin (B1672199) and a substituted o-phenylenediamine (B120857). researchgate.netnih.gov Theoretical studies can provide a detailed understanding of the underlying reaction mechanism.

By mapping the potential energy surface of the reaction, computational chemists can:

Identify Intermediates and Transition States: Determine the structures of all transient species involved in the reaction.

Calculate Activation Energies: Compute the energy barriers for each step of the reaction, which helps in predicting reaction rates and identifying the rate-determining step.

For instance, theoretical studies can elucidate the mechanism of the acid-catalyzed condensation and subsequent cyclization/dehydration steps that lead to the formation of the indolo[2,3-b]quinoxaline core. This knowledge is invaluable for optimizing synthetic conditions, such as temperature, catalyst, and reaction time, to improve yields and minimize byproducts. nih.gov

Photophysical and Optoelectronic Properties Research of 2 Chloro 5 Octylindolo 2,3 B Quinoxaline Derivatives

Absorption and Emission Spectroscopy Characterization

A comprehensive study of the absorption and emission spectra of 2-Chloro-5-octylindolo[2,3-b]quinoxaline would be the first step in characterizing its photophysical behavior. This would involve dissolving the compound in various organic solvents to determine its absorption and emission maxima. The resulting data would provide initial insights into the electronic transitions occurring within the molecule.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The donor-acceptor architecture inherent to many indolo[2,3-b]quinoxaline derivatives suggests that this compound would likely exhibit Intramolecular Charge Transfer (ICT) characteristics. The electron-withdrawing nature of the indolo[2,3-b]quinoxaline core, combined with the electronic influence of the chloro substituent, would be expected to facilitate a charge separation upon photoexcitation. The octyl group, while primarily influencing solubility and morphology, could also have subtle electronic effects. Investigating the ICT phenomena would be crucial for understanding the compound's potential in applications such as organic light-emitting diodes (OLEDs) and sensors.

Solvatochromic Effects on Photoluminescence

A systematic investigation of the solvatochromic effects would involve measuring the photoluminescence spectra of this compound in a range of solvents with varying polarities. A significant shift in the emission wavelength with increasing solvent polarity would be a strong indicator of a change in the dipole moment upon excitation, further confirming the presence of an ICT state. Quantifying this effect would provide valuable information about the electronic structure of the molecule in its ground and excited states.

Fluorescence Quantum Yield and Lifetime Measurements

To fully assess the emissive properties of this compound, the fluorescence quantum yield and lifetime would need to be measured. The quantum yield would quantify the efficiency of the fluorescence process, while the lifetime would provide information about the kinetics of the excited state decay. These parameters are critical for determining the suitability of the material for applications that rely on efficient light emission.

Electrochemical Properties: Cyclic Voltammetry and Redox Behavior

Cyclic voltammetry would be employed to probe the electrochemical properties of this compound. This technique would allow for the determination of the compound's oxidation and reduction potentials. From these values, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be estimated. This information is vital for designing and predicting the performance of organic electronic devices, as the energy levels of the material must be compatible with those of other components in the device. The reversibility of the redox processes would also be assessed to understand the material's stability during operation.

Modulation of Optoelectronic Characteristics by Chloro and Octyl Substituents

A key area of investigation would be to understand how the chloro and octyl substituents specifically influence the optoelectronic properties of the indolo[2,3-b]quinoxaline core. The electron-withdrawing chloro group at the 2-position is expected to lower both the HOMO and LUMO energy levels, potentially leading to a red-shift in the absorption and emission spectra and affecting the redox potentials. The long octyl chain at the 5-position is primarily anticipated to enhance solubility in organic solvents, which is crucial for solution-based processing of thin films for electronic devices. It may also influence the solid-state packing of the molecules, which in turn affects charge transport properties. A comparative study with unsubstituted or differently substituted indolo[2,3-b]quinoxaline derivatives would be necessary to isolate and quantify the specific effects of these substituents.

While the specific data for this compound is not yet available, the established knowledge of the broader indolo[2,3-b]quinoxaline family strongly suggests that this compound holds significant promise for advancements in organic electronics. The proposed research framework highlights the critical experiments that are needed to uncover its properties and unlock its potential.

Advanced Applications in Material Science and Organic Electronics Research

Development as Organic Semiconductor Materials

Indolo[2,3-b]quinoxaline derivatives are being explored as organic semiconductors due to their planar, conjugated structure which can promote intermolecular π-π stacking and facilitate charge carrier mobility.

Quinoxaline (B1680401) derivatives, in general, have been considered for use in OLEDs. rsc.org Their tunable emission colors, achieved through chemical modification, make them candidates for emitting layers. Furthermore, their electronic properties can be engineered to serve as host materials for phosphorescent emitters, facilitating energy transfer and improving device efficiency. However, no specific research has been found that details the use of 2-Chloro-5-octylindolo[2,3-b]quinoxaline in OLEDs.

The charge transport characteristics of organic semiconductors are often evaluated using an OFET architecture. The molecular structure of indolo[2,3-b]quinoxalines suggests they could exhibit either p-type (hole-transporting) or n-type (electron-transporting) behavior depending on the nature of their substituents. The electron-withdrawing nature of the quinoxaline core can favor n-type transport. There are, however, no available studies on the charge transport properties or OFET performance of this compound.

The indolo[2,3-b]quinoxaline moiety has been incorporated into organic dyes for DSSCs. nih.gov These dyes act as sensitizers, absorbing sunlight and injecting electrons into a semiconductor nanoparticle layer, typically titanium dioxide (TiO₂).

Utilization in Dye-Sensitized Solar Cells (DSSCs) as Sensitizers or Co-sensitizers

Design and Engineering of Fluorescent Probes and Chemosensors

The inherent fluorescence of many quinoxaline derivatives makes them attractive candidates for the development of fluorescent probes and chemosensors. rasayanjournal.co.in The fluorescence properties can be sensitive to the local environment and can be designed to change upon interaction with specific analytes, such as metal ions or changes in pH. While the general class of quinoxalines has been explored for these applications, there is no specific literature on the use of this compound as a fluorescent probe or chemosensor.

Exploration as Anolyte Scaffolds for Nonaqueous Redox Flow Batteries

The indolo[2,3-b]quinoxaline scaffold has been identified as a promising candidate for anolytes in nonaqueous redox flow batteries (NARFBs), a technology considered for grid-scale energy storage to support intermittent renewable energy sources like wind and solar. nih.govnih.govresearchgate.net Research into this class of compounds is driven by the need to develop affordable, high-performance, and stable redox-active molecules. nih.govresearchgate.net The core design principle behind using indolo[2,3-b]quinoxaline is its extended π-system, which can delocalize charge, leading to high stability and a desirable low reduction potential. nih.gov

In a notable study, a library of indolo[2,3-b]quinoxaline derivatives was synthesized and evaluated to establish structure-property relationships. nih.gov While direct research on this compound was not detailed, a closely related mixture of 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline was highlighted as a top-performing anolyte. nih.govnih.govresearchgate.net This derivative demonstrated a combination of a low reduction potential, high solubility in acetonitrile (B52724) (>2.7 M), and exceptional stability. nih.govnih.govresearchgate.net

When paired with a catholyte, N-(2-(2-methoxyethoxy)-ethyl)phenothiazine (MEEPT), this anolyte enabled the creation of a 2.3 V all-organic NARFB. nih.govnih.gov This prototype battery exhibited a capacity of 2.68 Ah/L and maintained 95.8% capacity retention over 120 cycles, spanning 75.1 hours of operation. nih.gov The H-cell cycling data for the anolyte itself showed a 99.86% capacity retention over 202 cycles (49.5 hours), indicating a very low capacity fade rate of 0.000693% per cycle. nih.gov

These findings underscore the potential of the indolo[2,3-b]quinoxaline scaffold in developing high-energy-density anolytes with enhanced stability and low reduction potentials for next-generation energy storage systems. nih.gov

Table 1: Performance of a Top-Performing Indolo[2,3-b]quinoxaline Derivative Anolyte

Parameter Value Reference
Compound 2- and 3-(tert-butyl)-6-(2-methoxyethyl)-6H-indolo[2,3-b]quinoxaline nih.govnih.govresearchgate.net
Reduction Potential (vs Fc/Fc+) -2.01 V nih.govnih.govresearchgate.net
Solubility (in acetonitrile) >2.7 M nih.govnih.govresearchgate.net
H-Cell Capacity Retention 99.86% over 202 cycles (49.5 h) nih.govnih.gov
Full Cell Voltage (with MEEPT) 2.3 V nih.govnih.gov

Structure-Property Relationships Governing Material Performance and Device Efficiency

The performance of materials in organic electronic devices is intrinsically linked to their molecular structure. For quinoxaline derivatives, systematic molecular engineering can modify their shape and electronic properties, which in turn dictates how they self-assemble and perform in applications like organic electronics. rsc.orgresearchgate.net The study of these structure-property relationships is crucial for designing new materials with tailored functionalities for high-efficiency devices. rsc.org

In the context of indolo[2,3-b]quinoxaline-based anolytes for redox flow batteries, research has focused on understanding how different substituents on the core scaffold influence key parameters such as reduction potential, solubility, and stability. nih.gov The strategy of expanding the conjugated π-system through the fusion of a trivalent π-donor nitrogen atom is a key aspect of the indolo[2,3-b]quinoxaline design, aiming for a low reduction potential while maintaining stability. nih.gov

The investigation into a series of indolo[2,3-b]quinoxaline derivatives revealed important trends:

Substitution and Solubility: The addition of functional groups, such as alkyl chains, can significantly impact the solubility of the molecule in organic solvents, a critical factor for achieving high energy density in flow batteries. nih.gov

Electronic Effects of Substituents: The electronic nature of the substituents can fine-tune the reduction potential of the molecule. Electron-donating or electron-withdrawing groups can alter the energy levels of the molecular orbitals involved in the redox process. beilstein-journals.org

The ability to systematically modify the indolo[2,3-b]quinoxaline scaffold allows for the fine-tuning of its electrochemical and physical properties. nih.gov This tunability is a hallmark of organic materials and is essential for the rational design of next-generation materials for energy storage and other organic electronic applications. rsc.orgrsc.org

Table 2: Conceptual Structure-Property Relationships in Quinoxaline Derivatives

Structural Modification Property Affected Impact on Device Performance
Extension of π-Conjugation Reduction Potential, Stability Can lower reduction potential and enhance stability of redox states. nih.gov
Addition of Solubilizing Groups (e.g., alkyl, ether chains) Solubility Increases concentration of active material, boosting energy density. nih.gov
Introduction of Electron-Donating/Withdrawing Groups HOMO/LUMO Energy Levels Modulates redox potentials and optical properties. beilstein-journals.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Chloro-Substitution on Electronic and Steric Environment

The introduction of a chlorine atom at the 2-position of the indolo[2,3-b]quinoxaline core significantly modifies the molecule's electronic and steric landscape. eurochlor.org This modification is a common strategy in medicinal chemistry to enhance the biological activity of a parent molecule. eurochlor.orgnih.gov

Electronic Effects: Chlorine is an electronegative atom that acts as an electron-withdrawing group through induction, while also being a π-electron donating substituent through resonance. researchgate.net This dual nature can profoundly influence the electron density distribution across the fused heterocyclic ring system. The electron-withdrawing effect can lower the energy levels of the frontier molecular orbitals (HOMO and LUMO), which has implications for the compound's electrochemical properties and reactivity. nih.gov This modulation of the electronic environment is critical for applications such as organic electronics, where tuning redox potentials is essential. acs.org

Steric Effects: The chlorine atom also introduces steric bulk. This can influence how the molecule interacts with biological targets, such as the binding pocket of a protein or the grooves of a DNA helix. eurochlor.orgnih.gov The steric hindrance can either promote a more favorable, tighter binding by occupying a specific pocket or, conversely, prevent binding if the space is too constrained. This steric influence is a key factor in determining the selectivity and potency of bioactive molecules. nih.gov

Table 1: Effects of Chloro-Substitution on the Indolo[2,3-b]quinoxaline Scaffold
PropertyInfluence of Chlorine AtomConsequence
Electronic Environment Acts as an inductive electron-withdrawing group and a resonance π-donating group. researchgate.netModulates electron density, affects redox potentials, and influences reactivity. acs.org
Steric Profile Introduces localized bulk to the planar core.Affects molecular packing and can dictate the specificity of intermolecular interactions (e.g., with biological macromolecules). eurochlor.orgnih.gov
Biological Activity Can improve intrinsic biological activity compared to the non-chlorinated parent molecule. eurochlor.orgEnhances interactions within protein binding pockets, potentially leading to increased potency or selectivity. nih.gov

Role of the Octyl Chain in Modulating Molecular Packing, Solubility, and Intermolecular Interactions

The attachment of a long aliphatic octyl chain at the 5-position (the indole (B1671886) nitrogen) primarily serves to modify the compound's physical properties, such as solubility and molecular organization.

Solubility: The flexible, nonpolar octyl chain significantly enhances the solubility of the rigid, planar indolo[2,3-b]quinoxaline core in common organic solvents. This is a critical feature for solution-based processing in materials science applications and for bioavailability in pharmacological contexts.

Molecular Packing and Intermolecular Interactions: The octyl chain plays a pivotal role in directing the self-assembly of the molecules. The interplay between the π-π stacking of the aromatic cores and the van der Waals interactions of the aliphatic chains can lead to the formation of ordered structures, such as columnar liquid crystalline phases. nih.gov The length of the alkyl chain is a determining factor in the stability and nature of these phases. researchgate.net These hydrophobic interactions can also be crucial for anchoring the molecule within the hydrophobic regions of a biological receptor's binding site. nih.gov

Aggregation-Induced Emission (AIE): In some indolo[2,3-b]quinoxaline derivatives, peripheral alkyl chains contribute to aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated or solid state. nih.gov This property is highly valuable for applications in bioimaging and organic light-emitting diodes (OLEDs).

Table 2: Functions of the Octyl Chain in 2-Chloro-5-octylindolo[2,3-b]quinoxaline
Property AffectedRole of the Octyl ChainSignificance
Solubility Increases solubility in nonpolar and organic solvents.Facilitates processing for materials applications and can improve formulation for biological studies.
Molecular Packing Influences self-assembly through van der Waals forces, potentially leading to liquid crystal formation. nih.govresearchgate.netCrucial for developing ordered materials for electronic devices.
Intermolecular Interactions Participates in hydrophobic interactions. nih.govCan enhance binding affinity and specificity with biological targets.
Luminescence Can promote aggregation-induced emission (AIE) properties. nih.govEnables applications in solid-state lighting and bioimaging.

In Silico Approaches to Predict Molecular Interactions and Selectivity (e.g., Molecular Docking for binding site prediction)

In silico techniques, particularly molecular docking, are powerful tools for predicting how indolo[2,3-b]quinoxaline derivatives interact with biological targets. nih.gov These computational methods simulate the binding of a ligand (the quinoxaline (B1680401) derivative) into the active site of a target protein, providing insights into binding affinity and orientation. nih.govsemanticscholar.org

Molecular docking studies on various quinoxaline derivatives have successfully predicted their binding modes with enzymes like EGFR tyrosine kinase and α-glucosidase. rsc.orgthesciencein.org The simulations can identify key interactions, such as:

Hydrogen Bonds: Formed between the nitrogen atoms in the quinoxaline ring and amino acid residues like methionine or aspartic acid. nih.gov

Hydrophobic Interactions: Involving the aromatic core and the octyl chain with nonpolar residues such as leucine, valine, and alanine. nih.gov

π-π Stacking: Occurring between the planar indoloquinoxaline system and aromatic amino acid residues like phenylalanine or tyrosine.

These studies help rationalize observed biological activities and guide the design of new compounds with improved selectivity and potency. researchgate.net By predicting the binding energy and identifying crucial interactions, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. rsc.org

Rational Design Strategies for Tailoring Molecular Functionality in Indolo[2,3-b]quinoxaline Systems

The indolo[2,3-b]quinoxaline scaffold is a versatile template that can be chemically modified to create molecules for a wide range of applications. nih.govresearchgate.net Rational design strategies focus on targeted structural modifications to achieve specific functions. nih.gov

For Anticancer Agents: The planar structure of the indolo[2,3-b]quinoxaline core makes it an excellent DNA intercalator. nih.govnih.gov Design strategies often involve adding side chains that can interact with the minor groove of DNA, thereby enhancing binding affinity and stabilizing the DNA-ligand complex. researchgate.net

For Antiviral Agents: Similar to anticancer applications, the antiviral activity of some derivatives is linked to their ability to bind to viral DNA or RNA, interfering with replication. nih.gov

For Organic Electronics: The core structure can be modified to tune its electronic properties for use in organic electronics. acs.org By adding electron-donating or electron-withdrawing groups, researchers can adjust the HOMO/LUMO energy levels to create materials suitable for use as sensitizers in dye-sensitized solar cells (DSSCs) or as anolytes in redox flow batteries. acs.orgrsc.org

For Bioimaging: The inherent fluorescence of the indolo[2,3-b]quinoxaline system can be enhanced and tuned by chemical modification. Incorporating moieties that promote aggregation-induced emission (AIE) can lead to highly fluorescent probes for cellular imaging. nih.gov

These examples demonstrate that the indolo[2,3-b]quinoxaline system is a privileged scaffold whose functionality can be precisely tailored through rational chemical design, making it a valuable core for developing new materials and therapeutic agents. acs.orgnih.govbenthamscience.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing indolo[2,3-b]quinoxaline derivatives, such as 2-Chloro-5-octylindolo[2,3-b]quinoxaline?

  • Methodology : Palladium-catalyzed cross-coupling reactions are widely used. A one-pot approach employs Pd-catalyzed C–N coupling and C–H activation, yielding derivatives in good yields (60–85%) but with limited substrate scope . Alternatively, a two-step method involves Suzuki coupling followed by annulation with amines, broadening structural diversity .
  • Key Steps :

  • Use of 2,3-dibromoquinoxaline as a precursor.
  • Optimization of Pd catalysts (e.g., Pd(PPh₃)₄) and ligands.
  • Characterization via NMR, mass spectrometry, and elemental analysis to confirm substitution patterns .

Q. How can researchers characterize the electrochemical properties of indolo[2,3-b]quinoxaline derivatives?

  • Methodology : Cyclic voltammetry (CV) is employed to determine HOMO/LUMO energy levels. For example, 6-(4-methoxyphenyl)-6H-indolo[2,3-b]quinoxaline exhibits a HOMO of −5.2 eV and a band gap of 2.3 eV, critical for photovoltaic applications .
  • Data Interpretation : Lower band gaps correlate with red-shifted absorption, enhancing light-harvesting efficiency in dyes .

Q. What role do indolo[2,3-b]quinoxaline derivatives play in dye-sensitized solar cells (DSSCs)?

  • Mechanism : These derivatives act as electron donors in organic dyes, improving charge transfer to TiO₂. For instance, dyes with thiophene linkers show red-shifted absorption (λₘₐₓ ≈ 550 nm) and high molar extinction coefficients (ε > 30,000 M⁻¹cm⁻¹), boosting DSSC efficiency up to 9.24% .
  • Design Considerations : Substituents like octyl chains enhance solubility and reduce aggregation on TiO₂ surfaces .

Advanced Research Questions

Q. How can structural modifications of this compound optimize its photovoltaic performance?

  • Approach :

  • Linker Engineering : Replace phenyl with bithiophene to extend conjugation, red-shifting absorption .
  • Donor-Acceptor Tuning : Introduce electron-withdrawing groups (e.g., cyanoacrylic acid) to lower LUMO, facilitating electron injection into TiO₂ .
    • Validation : Compare incident photon-to-current conversion efficiency (IPCE) spectra and open-circuit voltage (Vₒc) in DSSC devices .

Q. What strategies address contradictions in DNA-binding data for indoloquinoxaline derivatives?

  • Case Study : While 2,3-dimethyl-6H-indolo[2,3-b]quinoxaline shows strong DNA intercalation (K₆ ≈ 10⁵ M⁻¹), substituents like morpholinoethyl groups reduce affinity due to steric hindrance .
  • Resolution : Use electric linear dichroism (ELD) and footprinting assays to differentiate intercalation vs. groove-binding modes .

Q. How can QSAR models guide the design of cytotoxic indoloquinoxaline derivatives?

  • Methodology : Develop QSAR using descriptors like LogP, polar surface area, and HOMO energy. For example, cyclic substituents (e.g., piperidine) enhance cytotoxicity against HL-60 leukemia cells (IC₅₀ < 10 µM) by improving membrane permeability .
  • Validation : Test derivatives in vitro using MTT assays and validate DNA damage via comet assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.